Cas no 2229200-65-9 (2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine)

2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine
- 2229200-65-9
- EN300-1979885
-
- インチ: 1S/C10H13ClN2O3/c1-10(6-12,16-2)8-5-7(13(14)15)3-4-9(8)11/h3-5H,6,12H2,1-2H3
- InChIKey: PQTLOSOZBGUGPG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(C)(CN)OC)[N+](=O)[O-]
計算された属性
- 精确分子量: 244.0614700g/mol
- 同位素质量: 244.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 81.1Ų
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979885-0.5g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1979885-0.05g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1979885-0.1g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1979885-2.5g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1979885-5g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1979885-10.0g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 10g |
$5037.0 | 2023-05-27 | ||
Enamine | EN300-1979885-0.25g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1979885-5.0g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 5g |
$3396.0 | 2023-05-27 | ||
Enamine | EN300-1979885-1.0g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 1g |
$1172.0 | 2023-05-27 | ||
Enamine | EN300-1979885-10g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 10g |
$5037.0 | 2023-09-16 |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229200-65-9 and Product Name: 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine
The compound with the CAS number 2229200-65-9 and the product name 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure, featuring a chloro-substituted nitrophenyl group and a methoxypropan-1-amine moiety, positions it as a versatile intermediate for synthesizing novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating aromatic rings with electron-withdrawing groups such as nitro and chloro substituents. These groups not only enhance the lipophilicity of the molecules but also contribute to their binding affinity to biological targets. The presence of the 2-chloro-5-nitrophenyl moiety in this compound suggests that it may exhibit potent interactions with enzymes and receptors, making it a promising candidate for further investigation.
The 2-methoxypropan-1-amine component of the molecule adds another layer of complexity, providing a chiral center that could be exploited for developing enantiomerically pure drugs. Chiral drugs are known for their improved pharmacological profiles, including enhanced efficacy and reduced side effects. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and condensation reactions, which highlight its synthetic utility in constructing more complex molecular architectures.
Recent studies have demonstrated that derivatives of nitroaromatic compounds often exhibit significant biological activity. For instance, nitroaromatics have been explored as antitumor agents, antimicrobial agents, and even as components in neuroprotective therapies. The nitro group in this compound can be reduced to an amine, potentially altering its pharmacological properties and expanding its therapeutic applications. This redox chemistry makes it particularly interesting for researchers looking to develop prodrugs or compounds with tunable bioavailability.
The chloro-substituent on the phenyl ring is another critical feature that influences the reactivity and biological activity of the molecule. Chloro groups are known to enhance metabolic stability and improve binding interactions with target proteins. In drug design, such substituents are often strategically placed to optimize pharmacokinetic profiles. The combination of a chloro group with a nitro group on an aromatic ring creates a system that is both electronically rich and capable of participating in hydrogen bonding interactions, making it an attractive scaffold for medicinal chemists.
Advances in computational chemistry have also played a pivotal role in understanding the potential of this compound. Molecular modeling studies can predict how 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine interacts with biological targets at the atomic level. These simulations help researchers identify key binding sites and optimize the compound's structure for better efficacy. Additionally, virtual screening techniques allow for the rapid evaluation of large libraries of compounds, accelerating the drug discovery process.
In vitro studies have begun to uncover the pharmacological potential of this compound. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. The ability to modulate these pathways could make it valuable in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its structural features suggest that it might interact with receptors or ion channels relevant to neurological disorders.
The synthesis of this compound also highlights advancements in green chemistry principles. Modern synthetic methodologies emphasize efficiency, sustainability, and minimal waste generation. Techniques such as catalytic asymmetric synthesis allow for the production of chiral centers without relying on harsh reagents or excessive byproducts. These approaches align with global efforts to reduce the environmental impact of pharmaceutical manufacturing.
Looking ahead, future research will likely focus on optimizing the synthetic route to improve yield and scalability while maintaining high purity standards. Additionally, exploring derivative structures by modifying substituents or replacing functional groups could lead to novel compounds with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications.
The role of this compound in drug development underscores the importance of interdisciplinary research in chemical biology. By integrating knowledge from organic chemistry, medicinal chemistry, biochemistry, and computational science, researchers can accelerate the discovery of new therapeutic agents. The case of 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine exemplifies how fundamental chemical research can drive innovation in healthcare.
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